
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by a hexahydronaphthalene core structure with a propylamino group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Reduction: The naphthalene derivative undergoes reduction to form the hexahydronaphthalene core.
Amination: The hexahydronaphthalene core is then subjected to amination using propylamine under controlled conditions to introduce the propylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can further modify the hexahydronaphthalene core.
Substitution: The propylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenone derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The propylamino group plays a crucial role in binding to receptors or enzymes, leading to modulation of their activity. The compound may also influence various signaling pathways, resulting in its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(methylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 6-(ethylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 6-(butylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
Uniqueness
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
6-(propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H21NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h11,14H,2-9H2,1H3 |
InChI-Schlüssel |
VUYDYOIDCWUAEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1CCC2=C(C1)CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)
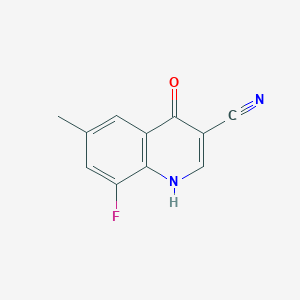
![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)
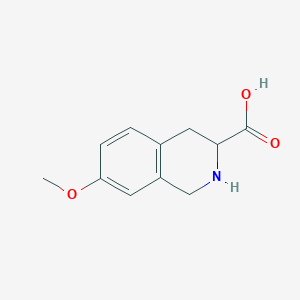

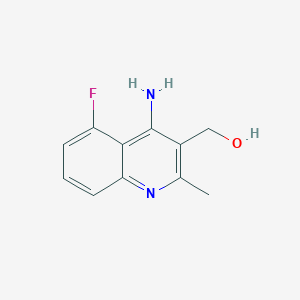


![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)
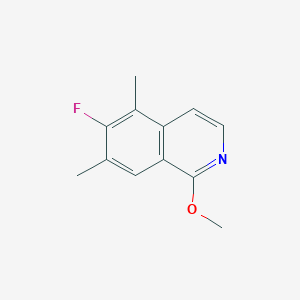


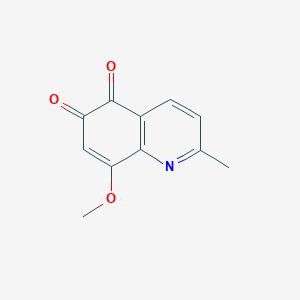
![6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)
